

Clinical Translation of NODAGA-Based Radiopharmaceuticals: Application Notes and Protocols

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Compound of Interest

Compound Name: *p*-NCS-Bz-NODA-GA

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Introduction to NODAGA-Based Agents

The chelator 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a versatile and highly effective platform for the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Its ability to form stable complexes with a variety of radiometals, particularly under mild conditions, makes it an attractive alternative to more established chelators like DOTA. NODAGA's favorable properties, including rapid radiolabeling kinetics and excellent in vivo stability, are critical for the successful clinical translation of novel radiopharmaceutical agents.^{[1][2]} This document provides detailed application notes and protocols to guide researchers and drug development professionals through the key considerations for advancing NODAGA-based agents from preclinical research to clinical application.

Key Advantages of NODAGA Chelators

NODAGA offers several advantages that are particularly relevant for clinical translation:

- **Rapid and Efficient Radiolabeling:** NODAGA can be radiolabeled with diagnostic radionuclides like Gallium-68 (^{68}Ga) and Copper-64 (^{64}Cu) at lower temperatures and more

neutral pH conditions compared to DOTA.[2] This is especially beneficial for sensitive biomolecules that may be degraded by harsh labeling conditions.[3]

- **High In Vivo Stability:** NODAGA complexes with various radiometals exhibit high kinetic inertness, minimizing the release of the radionuclide in vivo.[1][4] This leads to lower non-target tissue accumulation and improved imaging contrast.[1][5]
- **Versatility:** NODAGA can stably chelate a range of theranostically relevant radiometals, enabling the development of matched pairs for imaging and therapy.[4][6] This includes trivalent metals like ^{68}Ga , ^{111}In , and ^{177}Lu , as well as divalent metals like ^{64}Cu . [1]
- **Favorable Pharmacokinetics:** The hydrophilic nature of NODAGA can contribute to faster clearance from non-target tissues, enhancing the tumor-to-background ratio.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data for various NODAGA-based agents, providing a comparative overview of their performance characteristics.

Table 1: Radiolabeling Efficiency and Conditions

Radiopharmaceutical	Radionuclide	Precursor Amount (nmol)	Temperature (°C)	Time (min)	pH	Radioc hemical Yield (%)	Molar Activity (MBq/nmol)	Citation(s)
[⁶⁸ Ga]Ga- a-NODA GA- Exendin-4	⁶⁸ Ga	5-10	95	5	3.5-4.5	>95	40-80	[8] [9]
[⁶⁸ Ga]Ga- a-NODA GA- Pamidronic Acid	⁶⁸ Ga	~10	>60	5-10	4.0-4.5	>95	Not Reported	[10] [11]
[⁶⁴ Cu]Cu- u-NODA GA- JR11	⁶⁴ Cu	Not Reported	95	10	Not Reported	99	40	[1]
[⁶⁴ Cu]Cu- u-NODA GA- mAb7	⁶⁴ Cu	Not Reported	25	60	Not Reported	59-72	Not Reported	[5]
[¹¹¹ In]In- NODA GATOC	¹¹¹ In	Not Reported	Not Reported	Not Reported	Not Reported	High	Good	[12] [13]
[⁶⁷ Ga]Ga- a-	⁶⁷ Ga	Not Reported	Not Reported	Not Reported	Not Reported	High	Good	[12] [13]

NODA
GATOC

Table 2: In Vitro and In Vivo Performance

Radiopharmaceutical	Target	Cell Line	IC ₅₀ (nM)	Tumor Uptake (%ID/g)	Time Point (h p.i.)	Tumor-to-Muscle Ratio	Citation (s)
[⁶⁴ Cu]Cu-NODAG A-JR11	SSTR2	HEK-293	5.7 ± 0.95	High	24	High	[1]
[⁶⁴ Cu]Cu-NODAG A-GRPR antagonist	GRPR	PC-3	<3	4.07 ± 0.51	1	Not Reported	[6]
[^{99m} Tc]Tc-NODAG A-GRPR antagonist	GRPR	PC-3	2-3	8.3 ± 0.9	1	High	[7]
[¹¹¹ In]In-NODAG ATOC	SSTR2	AR4-2J	1.7 ± 0.2	High	Not Reported	Favorable	[12][13]
[⁶⁷ Ga]Ga-NODAG ATOC	SSTR2	AR4-2J	3.5 ± 1.6	High	Not Reported	Favorable	[12][13]
[⁶⁴ Cu]Cu-NODAG A-mAb7	EpCAM	PC3-DsRed	Not Reported	13.24 ± 4.86	24	Comparable to DOTA	[5]

Experimental Protocols

General Protocol for Manual Radiolabeling of a NODAGA-Peptide with ^{68}Ga

This protocol provides a general framework for the manual radiolabeling of a NODAGA-conjugated peptide with ^{68}Ga eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator.

Materials:

- $^{68}\text{Ge}/^{68}\text{Ga}$ generator (e.g., GalliaPharm®, Eckert & Ziegler)
- NODAGA-conjugated peptide
- Sodium acetate buffer (0.25 M, pH 4.0-4.5)
- Sterile, pyrogen-free water for injection
- Sterile reaction vial (e.g., 10 mL glass vial)
- Heating block
- Dose calibrator
- C18 Sep-Pak® cartridge
- Ethanol (absolute, for pharmaceutical use)
- Sterile 0.9% sodium chloride for injection
- Sterile filters (0.22 μm)
- Quality control equipment (radio-TLC, radio-HPLC)

Procedure:

- Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions. Measure the activity of the $^{68}\text{GaCl}_3$ eluate in a dose calibrator.

- **Reaction Mixture Preparation:** In a sterile reaction vial, add the desired amount of NODAGA-conjugated peptide (typically 10-50 µg). Add sodium acetate buffer to adjust the pH to 4.0-4.5.
- **Radiolabeling Reaction:** Add the $^{68}\text{GaCl}_3$ eluate to the reaction vial containing the peptide and buffer. Gently mix the solution.
- **Incubation:** Place the reaction vial in a heating block preheated to 80-95°C for 5-10 minutes.
- **Purification (if necessary):** After incubation, the reaction mixture can be purified using a C18 Sep-Pak® cartridge to remove unreacted ^{68}Ga and hydrophilic impurities.
 - Pre-condition the C18 cartridge with ethanol (5 mL) followed by water for injection (10 mL).
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with water for injection (10 mL) to remove unbound ^{68}Ga .
 - Elute the ^{68}Ga -NODAGA-peptide with a small volume of 50% ethanol (e.g., 0.5-1 mL).
- **Formulation:** Dilute the purified product with sterile 0.9% sodium chloride for injection to the desired final volume and radioactive concentration.
- **Sterilization:** Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
- **Quality Control:** Perform the required quality control tests as detailed in the following section.

Quality Control Assays for Clinical Grade ^{68}Ga -NODAGA-Radiopharmaceuticals

For clinical translation, stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.^{[13][14]}

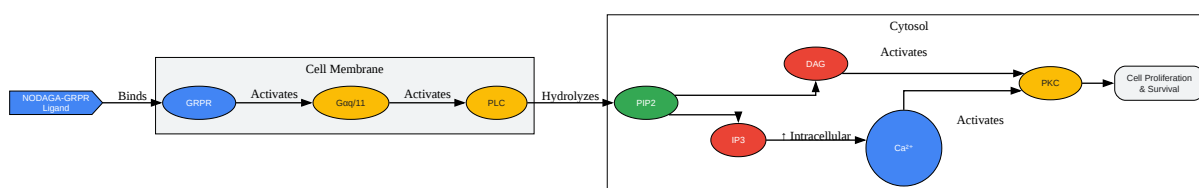
Table 3: Quality Control Specifications for a Clinical Grade ^{68}Ga -NODAGA-Peptide

Parameter	Method	Specification	Citation(s)
Appearance	Visual Inspection	Clear, colorless solution, free of visible particles	[12][15]
pH	pH paper or meter	4.0 - 8.0	[13][15]
Radionuclidic Identity	Gamma-ray spectrometry	Principal gamma photon at 511 keV	[13]
Radionuclidic Purity	Gamma-ray spectrometry	^{68}Ge breakthrough < 0.001%	[13][15]
Radiochemical Purity (RCP)	Radio-TLC / Radio-HPLC	≥ 95%	[13][15][16]
Unbound ^{68}Ga	Radio-TLC / Radio-HPLC	≤ 5%	[13][16]
Colloidal ^{68}Ga	Radio-TLC	≤ 2%	[13]
Chemical Purity	HPLC	Presence of precursor and other impurities within defined limits	[13][15]
Residual Solvents (e.g., Ethanol)	Gas Chromatography	< 10% v/v	[13]
Sterility	Direct inoculation or membrane filtration	Sterile	[13][15]
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 17.5 IU/mL or < 175 EU/V (V = max. recommended volume)	[15]

Signaling Pathways and Workflows

Gastrin-Releasing Peptide Receptor (GRPR) Signaling

NODAGA-based agents targeting GRPR are under investigation for imaging prostate and breast cancer.[6][7] Upon binding of a GRPR agonist, the receptor activates G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP_3) and diacylglycerol (DAG), which ultimately influence cell proliferation and survival.

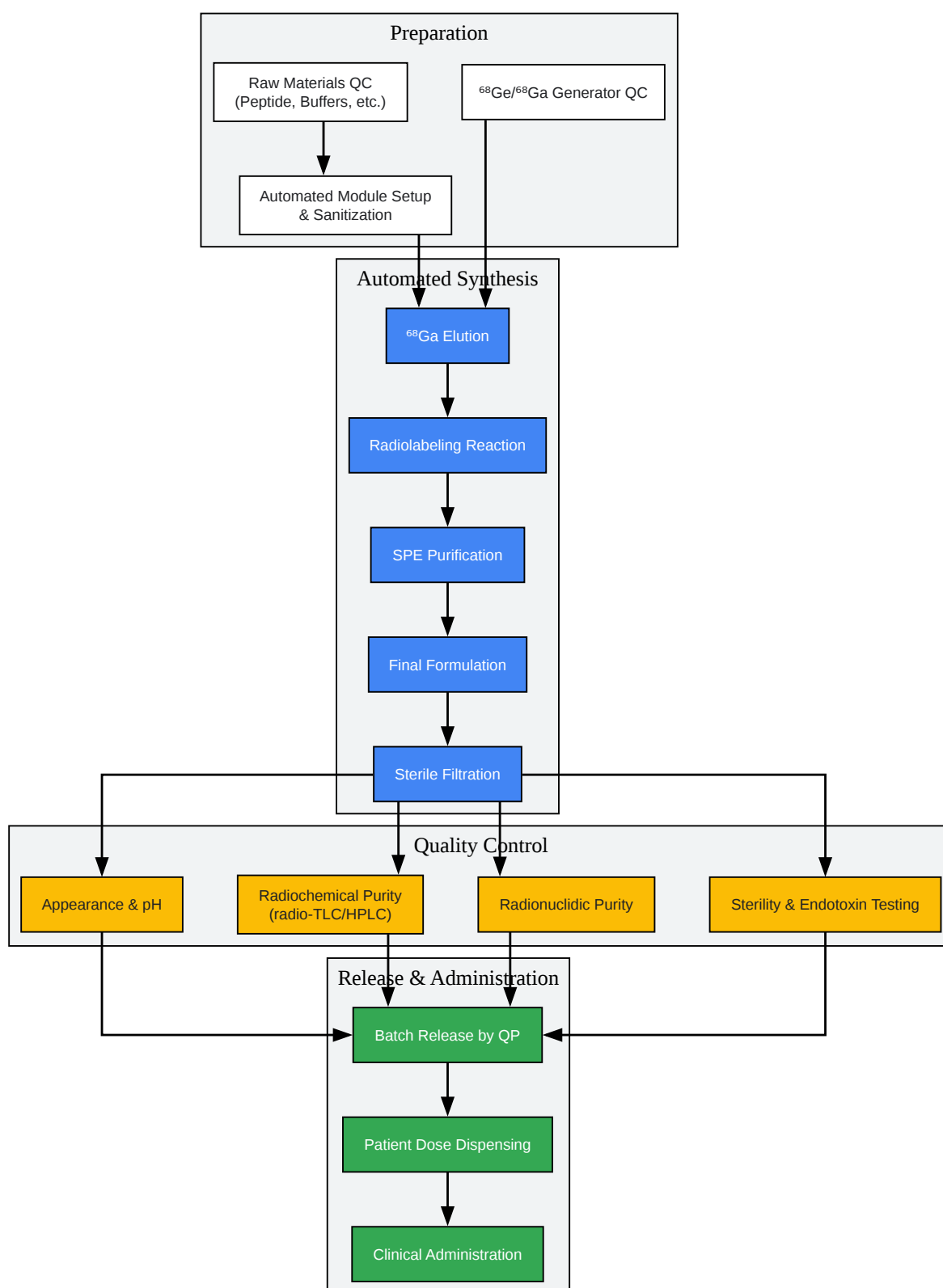


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GRPR Signaling Pathway

GMP Manufacturing Workflow for a ^{68}Ga -NODAGA-Peptide

The clinical translation of a NODAGA-based agent necessitates a robust and reproducible manufacturing process under Good Manufacturing Practice (GMP) guidelines.[17][18] Automated synthesis modules are commonly employed to ensure consistency and minimize radiation exposure to personnel.[1][4][7]



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GMP Manufacturing Workflow

Regulatory Considerations for Clinical Translation

The transition of a novel NODAGA-based radiopharmaceutical from preclinical research to a first-in-human clinical trial requires navigating a complex regulatory landscape.^{[14][19]} The primary goal is to ensure the safety and quality of the investigational medicinal product (IMP).

Investigational New Drug (IND) Application (U.S. FDA)

In the United States, an Investigational New Drug (IND) application must be submitted to the Food and Drug Administration (FDA) before initiating clinical trials.^{[20][21]} The IND application is a comprehensive document that includes:

- **Animal Pharmacology and Toxicology Studies:** Data from preclinical studies to assess the safety profile of the agent. This includes acute toxicity studies and biodistribution data to estimate radiation dosimetry.^[20]
- **Manufacturing Information (Chemistry, Manufacturing, and Controls - CMC):** Detailed information on the composition, manufacturing process, stability, and quality control of the radiopharmaceutical.^[20] This section must demonstrate that the product can be consistently manufactured according to GMP standards.^{[18][22]}
- **Clinical Protocols and Investigator Information:** Detailed protocols for the proposed clinical studies and the qualifications of the investigators.^[20]

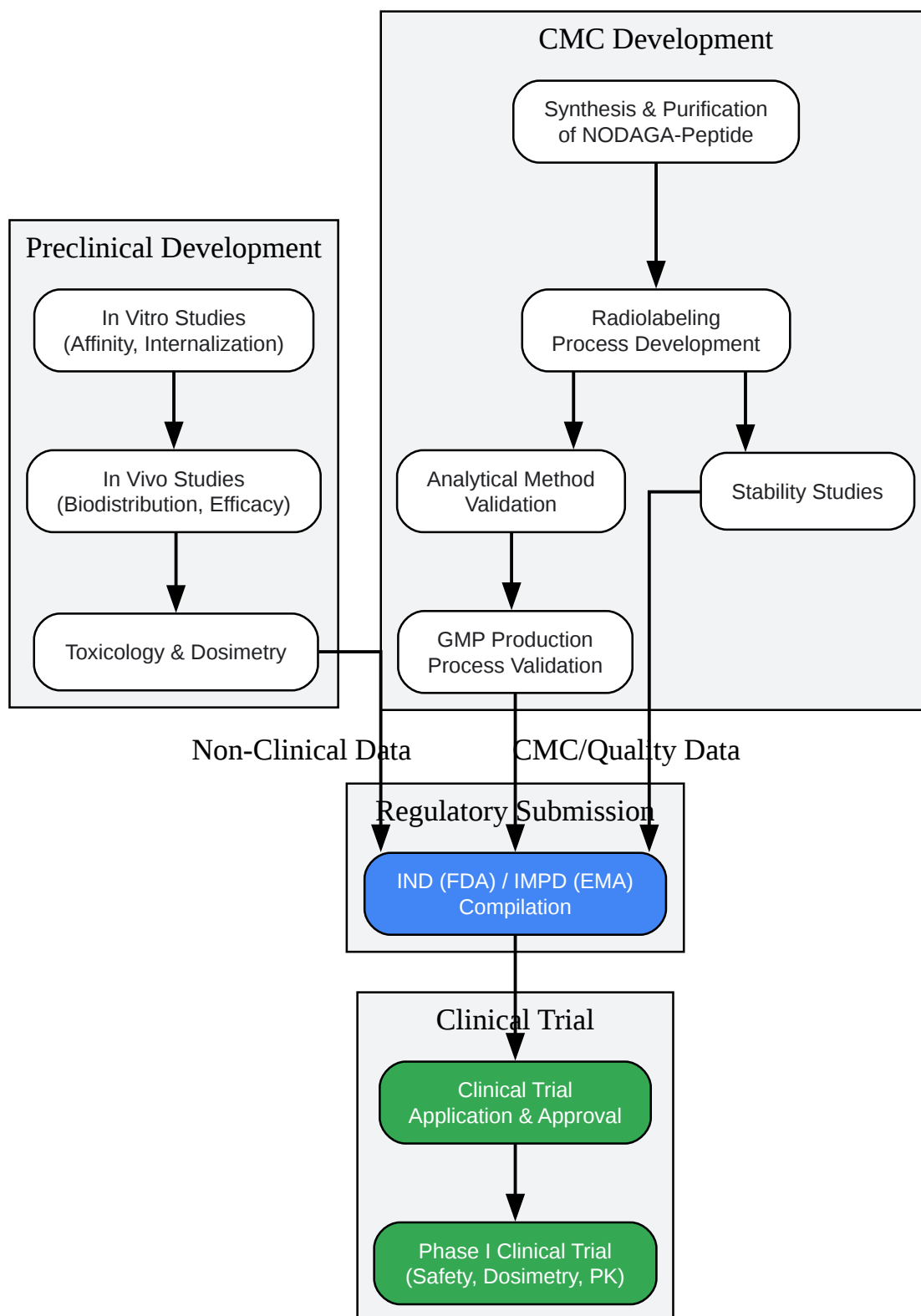
Investigational Medicinal Product Dossier (IMPD) (European Union)

In the European Union, a Clinical Trial Application (CTA) is submitted to the national competent authorities, which includes an Investigational Medicinal Product Dossier (IMPD).^{[8][10][23]} The IMPD is structured similarly to the CMC section of an IND and provides detailed information on the quality of the IMP. It is divided into sections covering:

- **Quality Data:** Information on the drug substance (the NODAGA-peptide conjugate), the radionuclide, and the final radiolabeled drug product. This includes manufacturing processes, characterization, and control of all materials, stability data, and detailed specifications for release.^{[8][23]}

- Non-Clinical Data: A summary of the preclinical pharmacology, pharmacokinetics, toxicology, and dosimetry studies.
- Clinical Data: A summary of any prior clinical experience with the product.

Logical Relationship for Regulatory Submission



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Regulatory Submission Pathway

Conclusion

The clinical translation of NODAGA-based agents represents a promising avenue for advancing molecular imaging and targeted radionuclide therapy. The favorable chemical and biological properties of NODAGA, combined with well-defined manufacturing and quality control protocols, provide a solid foundation for successful clinical development. By adhering to GMP guidelines and carefully preparing comprehensive regulatory submissions, researchers and drug developers can effectively navigate the path from bench to bedside, ultimately bringing innovative and impactful radiopharmaceuticals to patients.

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